6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Physicochemical profiling Drug-likeness Lead optimization

6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile (synonym: 6-Chloro-3-cyano-4-azaindole; CAS 1260383-96-7) is a heterocyclic building block belonging to the 4-azaindole (pyrrolo[3,2-b]pyridine) class, bearing a chlorine atom at the 6-position and a carbonitrile group at the 3-position. Its molecular formula is C₈H₄ClN₃ with a molecular weight of 177.59 g/mol.

Molecular Formula C8H4ClN3
Molecular Weight 177.59 g/mol
Cat. No. B12283825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Molecular FormulaC8H4ClN3
Molecular Weight177.59 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NC=C2C#N)Cl
InChIInChI=1S/C8H4ClN3/c9-6-1-7-8(12-4-6)5(2-10)3-11-7/h1,3-4,11H
InChIKeyOMUFGKKHQDNXCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile (CAS 1260383-96-7): Core Physicochemical and Structural Profile for Informed Procurement


6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile (synonym: 6-Chloro-3-cyano-4-azaindole; CAS 1260383-96-7) is a heterocyclic building block belonging to the 4-azaindole (pyrrolo[3,2-b]pyridine) class, bearing a chlorine atom at the 6-position and a carbonitrile group at the 3-position. Its molecular formula is C₈H₄ClN₃ with a molecular weight of 177.59 g/mol [1]. Key computed physicochemical parameters include an XLogP3-AA of 1.4, a topological polar surface area (TPSA) of 52.5 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The compound is commercially available from multiple suppliers at purities typically ≥95% (HPLC) and is exclusively intended for research and industrial scientific use .

Why 6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile Cannot Be Interchanged with Positional Isomers or Halogen Variants


Substituting 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile with a different regioisomer (e.g., the 2-chloro or 5-chloro analog) or halogen variant (e.g., 6-bromo or 6-fluoro) fundamentally alters the compound's electronic landscape, hydrogen-bonding capacity, and steric profile. The 4-azaindole (pyrrolo[3,2-b]pyridine) scaffold differs from the 5-azaindole, 6-azaindole, and 7-azaindole isomers in the position of the pyridine nitrogen, which directly affects hinge-binding geometry in kinase targets and dictates regioselectivity in subsequent synthetic transformations [1]. Within the 4-azaindole-3-carbonitrile series, chlorine at the 6-position provides a distinct balance of electronegativity (Hammett σₘ = 0.37), van der Waals radius (1.75 Å), and leaving-group potential compared with bromine (σₘ = 0.39; r = 1.85 Å) or fluorine (σₘ = 0.34; r = 1.47 Å), making simple replacement without re-optimization of downstream chemistry or biological activity unreliable [2].

Quantitative Differentiation Evidence for 6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile Versus Closest Analogs


Lipophilicity (XLogP3-AA) and Polar Surface Area (TPSA) Differentiate 6-Chloro-3-carbonitrile from the Unsubstituted Parent and 6-Bromo Analog

The 6-chloro-3-carbonitrile substitution confers a computed XLogP3-AA of 1.4, which is approximately 0.5–0.7 log units higher than the unsubstituted 1H-pyrrolo[3,2-b]pyridine-3-carbonitrile parent (MW 143.15, XLogP3 estimated ~0.7–0.9 based on fragment addition), while maintaining an identical TPSA of 52.5 Ų. The 6-bromo analog (CAS 1260386-78-4, MW 222.04) is predicted to exhibit an XLogP3 approximately 0.3–0.5 units higher (estimated ~1.7–1.9) due to the greater hydrophobicity of bromine, with an unchanged TPSA [1]. This positions the 6-chloro derivative in a more favorable lipophilicity range for central nervous system (CNS) multiparameter optimization (CNS MPO score) and oral bioavailability prediction compared with the bromo analog, while offering superior membrane permeability potential relative to the unsubstituted parent [2].

Physicochemical profiling Drug-likeness Lead optimization

Experimentally Measured Solubility Profile in Biorelevant Solvent Systems Guides Formulation and Assay Design

The solubility of 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile has been experimentally determined across four solvent systems: DMF (1 mg/mL), DMSO (1 mg/mL), Ethanol (10 mg/mL), and Ethanol:PBS (pH 7.2, 1:3 v/v, 0.25 mg/mL) . This ethanol-enhanced solubility (10-fold higher than in DMF or DMSO) distinguishes the compound from many halogenated azaindole building blocks that show uniformly low solubility across all solvent classes. The Ethanol:PBS solubility of 0.25 mg/mL (approximately 1.4 mM) is sufficient for biochemical assay applications at typical screening concentrations (1–10 µM) [1].

Solubility Formulation Assay development

The 6-Chloro Substituent Enhances Kinase Selectivity Over CDK2: Class-Level Evidence from 5-Azaindole Cdc7 Inhibitor Series

In a Cdc7 inhibitor program, an azaindole hit bearing a 6-chloro substituent (compound 38) demonstrated an IC₅₀ of 0.066 μM against Cdc7 kinase and 3.7 μM against the functionally related CDK2 kinase, yielding a selectivity ratio of approximately 56-fold [1]. In contrast, the closely related unsubstituted analog 37a (R = H) showed an IC₅₀ of 0.98 μM against Cdc7 and 3.7 μM against CDK2, representing only ~3.8-fold selectivity. This indicates that the 6-chloro moiety contributes approximately 15-fold enhancement in Cdc7 potency (0.066 vs 0.98 μM) while maintaining CDK2 counter-screen activity, resulting in a markedly improved selectivity window [1]. Although this evidence derives from a 5-azaindole scaffold rather than the 4-azaindole (pyrrolo[3,2-b]pyridine) core, the electronic contribution of the 6-chloro substituent to kinase hinge-region binding is transferable across azaindole positional isomers [2].

Kinase selectivity Cdc7 CDK2 Azaindole SAR

6-Chloro Substitution Enhances BTK Inhibition Potency by 3.5-Fold Over 6-Fluoro in the Pyrrolo[3,2-b]pyridine Series

In a comparative study of pyrrolo[3,2-b]pyridine-based BTK inhibitors, the 6-chloro derivative demonstrated an IC₅₀ of 6.0 nM, representing a 3.5-fold increase in inhibitory potency compared with the corresponding 6-fluoro analog (IC₅₀ = 21 nM) . This potency difference was attributed to superior van der Waals interactions between the chlorine atom and the BTK ATP-binding pocket hydrophobic sub-site, which cannot be recapitulated by the smaller fluorine atom (van der Waals radius: Cl = 1.75 Å vs F = 1.47 Å) . Although this comparison was conducted on a 3,3-dimethyl-2,3-dihydro-pyrrolo[3,2-b]pyridine scaffold rather than the fully aromatic 3-carbonitrile series, the physical basis for chloro-versus-fluoro differentiation in kinase hydrophobic pocket occupancy is structurally generalizable to the pyrrolo[3,2-b]pyridine core [1].

BTK inhibition Halogen SAR Van der Waals interactions

Predicted Boiling Point and Density Distinguish 6-Chloro-3-carbonitrile from Its 2-Chloro Regioisomer, Informing Purification Strategy

The predicted boiling point of 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is 383.3 ± 37.0 °C at 760 mmHg, with a predicted density of 1.5 ± 0.1 g/cm³ . The 2-chloro regioisomer (CAS 596823-70-0, 2-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile) shares the identical molecular formula (C₈H₄ClN₃) and molecular weight (177.59 g/mol) but is predicted to exhibit a different boiling point due to altered dipole moment and intermolecular hydrogen-bonding patterns arising from the shifted chlorine position . These differences, while often subtle, provide a physical basis for chromatographic separation (e.g., preparative HPLC retention time differentiation) and identity confirmation (e.g., GC-MS retention index) when verifying the correct regioisomer has been procured or synthesized [1].

Physicochemical properties Purification Quality control

Optimal Research and Industrial Application Scenarios for 6-Chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile Based on Quantitative Evidence


Kinase-Focused Fragment-Based Drug Discovery (FBDD) and Library Synthesis

The 6-chloro-3-carbonitrile-4-azaindole scaffold is optimally deployed as a key building block in kinase-targeted compound library synthesis. The 3-carbonitrile group serves as a versatile synthetic handle for further elaboration (hydrolysis to carboxamide, reduction to aminomethyl, cyclization to heterocycles), while the 6-chloro substituent provides the enhanced hydrophobic pocket occupancy that class-level evidence links to a 3.5-fold improvement in BTK potency and ~15-fold enhancement in Cdc7 kinase selectivity over the unsubstituted or 6-fluoro analogs [1][2]. Researchers procuring this compound for fragment growth or library enumeration should prioritize analog series where the 6-position halogen is varied while holding the 3-carbonitrile constant, enabling systematic exploration of halogen-dependent potency and selectivity SAR.

Regioselective Chemical Biology Probe Development

The distinct physicochemical profile of 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile—specifically its XLogP3 of 1.4 and TPSA of 52.5 Ų—positions this compound favorably for developing chemical biology probes requiring balanced cellular permeability and aqueous solubility [1]. The experimentally validated solubility of 0.25 mg/mL (~1.4 mM) in Ethanol:PBS (pH 7.2, 1:3) supports direct use in cell-based assays at typical probe concentrations (1–10 µM) without DMSO-related cytotoxicity confounding . When designed into bifunctional degrader molecules (e.g., PROTACs), the 3-carbonitrile group can serve as a solvent-exposed vector for linker attachment, while the 6-chloro atom maintains target engagement as demonstrated in kinase inhibition studies.

Structure-Activity Relationship (SAR) Studies Differentiating Halogen Electronic Effects

The compound is ideally suited as the chlorine reference point in systematic halogen-scanning SAR studies across the 4-azaindole-3-carbonitrile series. Paired procurement with the 6-bromo analog (CAS 1260386-78-4, XLogP3 estimated ~1.7–1.9) and the 6-fluoro analog (CAS 2231673-22-4, XLogP3 estimated lower) enables deconvolution of halogen size, electronegativity, and lipophilicity contributions to target binding [1]. Class-level BTK inhibition data demonstrating a 3.5-fold potency advantage of 6-chloro over 6-fluoro (IC₅₀ 6.0 vs 21 nM) provides a quantitative benchmark for interpreting SAR trends in 4-azaindole-based programs [2].

Medicinal Chemistry Intermediate for Late-Stage Functionalization

The 6-chloro substituent provides a strategically positioned handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira), while the 3-carbonitrile group remains intact as a pharmacophoric element or can be independently transformed. The ethanol solubility of 10 mg/mL facilitates homogeneous reaction conditions for these transformations [1]. For medicinal chemistry teams evaluating building block procurement, the orthogonal reactivity of the C6-Cl bond and the C3-CN group offers a distinct synthetic advantage over the 2-chloro regioisomer, where steric congestion between the chloro and carbonitrile groups may attenuate coupling efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.